Product packaging for Dihydrotetramethylrosamine(Cat. No.:CAS No. 105284-17-1)

Dihydrotetramethylrosamine

Cat. No.: B010879
CAS No.: 105284-17-1
M. Wt: 344.4 g/mol
InChI Key: PALQHVVMLBWIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrotetramethylrosamine is a cationic, cell-permeant fluorescent dye widely used in life sciences research for monitoring mitochondrial membrane potential (ΔΨm) in live cells. Its mechanism of action relies on the Nernst equation; the dye distributes across the mitochondrial membrane in response to the electrical gradient, leading to an accumulation of up to 1000-fold inside energized mitochondria. This potential-dependent accumulation allows researchers to qualitatively and quantitatively assess mitochondrial health and function. Changes in fluorescence intensity, often measured via fluorescence microscopy or flow cytometry, serve as a sensitive indicator of mitochondrial depolarization, a key event in apoptosis and cellular stress responses. As such, this reagent is an essential tool for studies in bioenergetics, neurobiology, toxicology, and cancer biology. It is critical to note that this compound is provided For Research Use Only and is strictly not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N2O B010879 Dihydrotetramethylrosamine CAS No. 105284-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N,3-N,6-N,6-N-tetramethyl-9-phenyl-9H-xanthene-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16/h5-15,23H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALQHVVMLBWIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147057
Record name Dihydrotetramethylrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105284-17-1
Record name Dihydrotetramethylrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105284171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrotetramethylrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Derivatization of Dihydrotetramethylrosamine

Classical and Contemporary Synthetic Routes to Dihydrotetramethylrosamine

The synthesis of this compound is intrinsically linked to the synthesis of its oxidized form, tetramethylrosamine, and other rhodamine dyes. Historically, rhodamines are prepared through the acid-catalyzed condensation of aminophenols with phthalic anhydrides. researchgate.net A classical approach involves the melt condensation of N-alkyl-m-aminophenols with phthalic anhydride (B1165640), often requiring an excess of the anhydride. google.com

Contemporary methods have evolved to offer greater control and efficiency. One modern strategy involves the use of fluorescein (B123965) ditriflates, which undergo palladium-catalyzed C–N cross-coupling with amines and other nitrogen nucleophiles. This provides a versatile and unified approach to preparing a wide range of rhodamine derivatives. acs.org

The direct precursor, this compound, is often formed in the final steps of a synthetic sequence. For instance, in the synthesis of silicon-containing rhodamines (Si-rhodamines), a Si-leuco dye intermediate is formed via lithium-halogen exchange chemistry followed by a reaction with dichlorosilanes. This leuco (or dihydro) form is then oxidized to the final fluorescent dye. Similarly, in the creation of photoactivatable probes, a key step can be the reduction of a rhodamine dye to its leuco form, which can then be further modified. d-nb.info

A general synthetic pathway to rhodamine derivatives, which would include the dihydro intermediate, can be summarized as follows:

StepDescriptionKey ReagentsReference
1CondensationN-alkyl-m-aminophenols, Phthalic anhydride researchgate.netgoogle.com
2Pd-Catalyzed Cross-CouplingFluorescein ditriflates, Amines, Palladium catalyst acs.org
3Reduction to Leuco FormCatalytic hydrogenation (e.g., H₂/Pd/C) or other reducing agents d-nb.info
4Oxidationp-chloranil, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) d-nb.info

Tailored Structural Modifications for Enhanced Research Utility

The this compound structure is a versatile platform for chemical modifications aimed at enhancing its utility in research, particularly in live-cell imaging and spectroscopy. These modifications can alter properties such as cell permeability, target specificity, and signal readout.

Halogenation of the rhodamine scaffold is a powerful strategy to modulate the dye's properties. Introducing halogens, which are heavy atoms, can enhance the efficiency of intersystem crossing, a process relevant for photosensitizers. google.com More commonly in the context of fluorescent probes, halogenation, particularly fluorination, is used to fine-tune the equilibrium between the fluorescent zwitterionic form and the non-fluorescent, cell-permeable spirolactone form. nih.govbiorxiv.org

The introduction of fluorine atoms can lower the pKa of a nearby carboxylic acid moiety, which in turn influences this crucial equilibrium. nih.govbiorxiv.org For example, fluorination of the pendant phenyl ring on Si-rhodamine dyes has been shown to substantially increase the propensity of the molecule to exist in the desired form for certain biological applications. nih.gov This strategy has been used to create dyes with improved cell permeability and performance in biological environments. nih.govbiorxiv.org The halogenated phenyl ring can also serve as a site for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for further functionalization. biorxiv.org

A specific example of extensive halogenation is the conceptual compound 2,3,4,5,6-pentafluoro-dihydrotetramethylrosamine . While not explicitly detailed in the provided search results, its synthesis would likely involve the condensation of a pentafluorinated phthalic anhydride derivative with the appropriate aminophenol, followed by reduction to the dihydro form. Such a modification would be expected to significantly alter the electronic properties of the molecule.

Chloromethylation is a key chemical modification used to enhance the cellular retention of fluorescent probes. Dihydro-rosamines containing a chloromethyl group, such as MitoTracker Orange CM-H₂TMRos, are designed to readily cross cell membranes in their colorless, non-fluorescent state. thermofisher.com

Once inside the cell, two processes occur:

The dihydro form is oxidized to the fluorescent rosamine. thermofisher.com

The chloromethyl group reacts with thiols present on proteins and other molecules within the cell, forming a covalent bond. thermofisher.com

This covalent linkage ensures that the dye is well-retained within the cell, even after fixation with aldehyde-based fixatives, allowing for long-term imaging studies. thermofisher.com This strategy effectively combines the cell-permeability of the dihydro form with a mechanism for covalent attachment, leading to specific and retained labeling. While direct chloromethylation of this compound itself isn't explicitly described, the principle is well-established with closely related compounds.

To enable multimodal analysis, fluorescent dyes like rhodamines can be conjugated with spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netresearchgate.net EPR is a powerful technique for quantifying molecules and characterizing their local environment. researchgate.net

A dual fluorescence-spin label probe can be created by chemically linking a rhodamine derivative to a spin label, such as 3-carboxy-proxyl (PCA). researchgate.netresearchgate.netnih.gov This creates a single molecule that can be visualized by fluorescence microscopy and quantified by EPR. researchgate.netconicet.gov.ar The synthesis of such a dual-label probe involves standard coupling chemistry, for example, forming an amide bond between a carboxylated spin label and an amino-functionalized rhodamine. researchgate.net

This integration allows for complementary measurements; for instance, fluorescence lifetime imaging microscopy (FLIM) can provide visualization, while EPR offers precise quantification. nih.gov Such probes pave the way for sophisticated studies in biology and preclinical research, enabling both the localization and concentration measurement of a labeled biomolecule. researchgate.netnih.gov

ModificationPurposeKey Chemical FeatureResulting Property
HalogenationTune photophysical properties, improve cell permeabilityFluorine or other halogen atoms on the aromatic ringsAltered lactone-zwitterion equilibrium, potential for SNAr reactions
ChloromethylationEnhance cellular retentionChloromethyl group (-CH₂Cl)Covalent bonding to intracellular thiols, preventing leakage
Spin Label IntegrationEnable EPR detectionConjugated nitroxide radical (e.g., PROXYL)Allows for quantification and environmental sensing via EPR spectroscopy

Mechanistic Elucidation of Dihydrotetramethylrosamine Reactivity

Enzymatic Oxidation Mechanisms

The oxidation of dihydrotetramethylrosamine is prominently catalyzed by heme-containing enzymes, particularly peroxidases, which utilize hydrogen peroxide to oxidize a wide array of substrates. Oxidases may also play a role, although this is less characterized.

Peroxidase-Mediated Oxidation Pathways

Peroxidases are a large family of enzymes that catalyze the oxidation of substrates at the expense of hydrogen peroxide (H₂O₂). The general mechanism involves the reaction of the ferric (Fe³⁺) resting state of the enzyme with H₂O₂ to form a high-valent intermediate known as Compound I. Compound I is then reduced back to the resting state in two single-electron steps, oxidizing two molecules of a reducing substrate in the process. This compound serves as an effective reducing substrate for this enzymatic cycle. medchemexpress.com

Horseradish peroxidase (HRP) is a well-characterized enzyme extensively used in biotechnology and diagnostics that efficiently catalyzes the oxidation of this compound. medchemexpress.com In the presence of hydrogen peroxide, HRP facilitates the conversion of the colorless and non-fluorescent this compound to the intensely fluorescent product tetramethylrosamine chloride. medchemexpress.comresearchgate.net This reaction forms the basis of many assays designed to quantify HRP activity or the presence of H₂O₂.

The catalytic cycle begins with HRP reacting with H₂O₂ to form the reactive ferryl (Fe⁴⁺=O) porphyrin π-cation radical intermediate, Compound I. Compound I then abstracts an electron from a molecule of this compound, generating a substrate radical and the intermediate Compound II. Subsequently, Compound II oxidizes a second molecule of this compound, producing another substrate radical and returning the enzyme to its native ferric state. The resulting substrate radicals can then undergo further reactions to form the stable, fluorescent tetramethylrosamine. This process has been evaluated in vitro and in cellular models like phagocytes. researchgate.netru.nlsigmaaldrich.com

While HRP is the most commonly used peroxidase with this compound, the substrate is oxidized by a variety of other peroxidases, including glutathione (B108866) peroxidase and lactoperoxidase. medchemexpress.com The efficiency of the oxidation, however, varies depending on the specific enzyme's structural and electronic properties, which influence substrate binding and the redox potential of the heme center. nih.govplos.org

Table 1: Representative Kinetic Parameters for Peroxidase Activity This table illustrates the typical range and significance of kinetic constants for peroxidase enzymes with various substrates, as specific values for this compound are not widely available.

EnzymeSubstrateKₘ (mM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)Significance
Horseradish PeroxidaseGuaiacol2.8 - 22.5VariesVariesKₘ increases in the presence of ionic liquids, indicating weaker binding. jmb.or.kr
Horseradish PeroxidaseABTS0.11 - 0.27Varies~10⁷ - 10⁸Demonstrates very high catalytic efficiency, especially at acidic pH. jcsp.org.pknih.gov
Versatile PeroxidasePhenolsVariesVariesVariesAble to oxidize a broad range of substrates due to multiple catalytic sites. plos.org
Manganese PeroxidaseMn²⁺VariesVariesVariesShows high stability across a wide pH range compared to other peroxidases. plos.org

ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

Role of Horseradish Peroxidase in this compound Oxidation

Oxidase-Mediated Oxidation Processes

Oxidases are enzymes that catalyze oxidation-reduction reactions where molecular oxygen (O₂) acts as the electron acceptor, often producing hydrogen peroxide or water. Aldehyde oxidase (AO), a cytosolic molybdoflavoenzyme, is known for its broad substrate specificity, catalyzing the oxidation of aldehydes and various nitrogen-containing heterocyclic compounds. hyphadiscovery.comnih.govyoutube.com Given that this compound is a nitrogen-containing heterocycle, it is structurally plausible that it could serve as a substrate for AO. hyphadiscovery.com

The mechanism of AO-catalyzed oxidation typically involves a nucleophilic attack on an electron-deficient carbon atom within the heterocyclic ring system. hyphadiscovery.com However, direct experimental evidence confirming the oxidation of this compound by aldehyde oxidase or other specific oxidases is limited. One study noted that the compound acts as an "oxidase-sensitive fluorescent dye" in shrimp eggs, suggesting that an endogenous oxidase activity is responsible for its conversion to the fluorescent form in that biological context. mdpi.com Further research is required to identify the specific oxidase(s) involved and elucidate the reaction mechanism.

Non-Enzymatic Redox Transformations of this compound

This compound can be oxidized to its fluorescent form, tetramethylrosamine, through non-enzymatic pathways, primarily involving reactive oxygen species (ROS). This reactivity makes it a useful probe for detecting generalized oxidative stress within chemical or biological systems. The non-enzymatic oxidation can be facilitated by catalysts such as iron or cytochrome c, which can react with hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH). researchgate.net

The process of non-enzymatic lipid peroxidation offers a model for understanding these transformations. This process occurs in three main stages: nih.govresearchgate.net

Initiation: A reactive species, such as a hydroxyl radical, abstracts a hydrogen atom from the this compound molecule, generating a carbon-centered radical.

Propagation: This radical can then react with molecular oxygen to form a peroxyl radical. This peroxyl radical can, in turn, abstract a hydrogen atom from another molecule, propagating a chain reaction. mdpi.com

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product, or when a radical is scavenged by an antioxidant.

The final oxidized product is the stable tetramethylrosamine. This non-enzymatic reactivity underscores the importance of using appropriate controls in experimental systems to distinguish between enzyme-catalyzed and general ROS-mediated oxidation.

Intracellular Localization-Dependent Oxidation Dynamics

Detailed studies using a fluorinated analog, 2,3,4,5,6-pentafluorothis compound (also known as RedoxSensor™ Red CC-1), have revealed a distinct pattern of localization. jst.go.jp In healthy, proliferating cells with a normal (reducing) cytosolic environment, the probe is predominantly oxidized within lysosomes. thermofisher.comjst.go.jp However, under conditions of oxidative stress, the cellular redox potential shifts to a more oxidized state. This shift causes a change in the probe's trafficking, leading to its accumulation and oxidation within mitochondria. thermofisher.comjst.go.jp

This redox-dependent differential distribution between lysosomes and mitochondria makes these probes valuable for studying the interplay between these two organelles during cellular stress. mdpi.comchemistryviews.org For example, in models of Alzheimer's disease, the accumulation of amyloid-beta in lysosomes was shown to trigger local ROS production, which was detected by the oxidation of RedoxSensor™ Red CC-1 within the lysosomes. jst.go.jp Oxidative stress is known to induce mitochondrial damage, which can, in turn, lead to lysosomal dysfunction, creating a feedback loop that exacerbates cellular damage. mdpi.comuibk.ac.atmdpi.com The ability of this compound-based probes to visualize oxidative activity in these specific organelles provides a means to monitor these pathological processes in real-time. researchgate.net

Table 2: Intracellular Oxidation Sites of this compound Derivatives

Cellular Redox StatePrimary Organelle for OxidationObserved Fluorescence LocalizationImplication
Normal / ReducingLysosomesLysosomalBaseline metabolic oxidative activity. thermofisher.comjst.go.jp
Oxidative StressMitochondriaMitochondrialElevated cellular oxidative stress, potential mitochondrial dysfunction. thermofisher.comjst.go.jp

Applications of Dihydrotetramethylrosamine in Advanced Spectroscopic and Imaging Research

Detection and Quantification of Reactive Oxygen Species (ROS)

Dihydrotetramethylrosamine (DHTM Ros) serves as a valuable fluorogenic probe for the detection and quantification of reactive oxygen species (ROS), a collective term for chemically reactive molecules containing oxygen. These species play complex roles in cellular signaling and pathology. The non-fluorescent DHTM Ros can be oxidized by certain ROS to the highly fluorescent compound tetramethylrosamine, providing a basis for its use in monitoring oxidative processes within biological systems. medchemexpress.commedchemexpress.com

Real-Time Monitoring of Intracellular Redox State Fluctuations

The ability of this compound to become fluorescent upon oxidation makes it a useful tool for the real-time monitoring of intracellular redox state fluctuations. The balance between reduced and oxidized molecules, a key aspect of the cellular redox state, is intricately linked to the production and scavenging of ROS. nih.gov An increase in ROS production can shift this balance towards a more oxidized state, a condition often referred to as oxidative stress.

By introducing DHTM Ros into living cells, researchers can observe changes in fluorescence intensity over time, providing a dynamic picture of the intracellular redox environment. For instance, an increase in fluorescence can indicate a burst of ROS production in response to specific stimuli. This method has been employed to study various cellular processes where ROS are implicated as signaling molecules or mediators of stress responses. The fluorescence signal can be measured using techniques like fluorescence microscopy or flow cytometry, allowing for both spatial and quantitative analysis of redox state changes.

It is important to note that the interpretation of data from such probes requires careful consideration of potential artifacts and the specific ROS being detected. nih.gov The reactivity of DHTM Ros is not entirely specific to a single ROS, and its oxidation can be influenced by various intracellular factors. researchgate.net

Lysosomal Reactive Oxygen Species Generation Analysis

Lysosomes, once considered solely as cellular recycling centers, are now recognized as critical hubs for metabolic signaling, and their dysfunction is implicated in a variety of diseases. mdpi.com Recent research has highlighted the generation of ROS within lysosomes and its role in cellular processes and pathologies. This compound can be utilized to investigate ROS production specifically within these organelles.

Studies have shown that the accumulation of certain substances within lysosomes can lead to increased ROS generation. jst.go.jp By using probes like DHTM Ros in conjunction with lysosome-specific markers, it is possible to colocalize the fluorescence signal and confirm that ROS are being produced within the lysosomes. This approach has been instrumental in understanding how lysosomal dysfunction can lead to oxidative stress and subsequent cellular damage. The development of lysosome-targeted fluorescent probes for ROS is an active area of research, aiming to provide more specific and sensitive tools for these investigations. mdpi.com

Mitochondrial Superoxide (B77818) Production and Redox Potential Assessment

Mitochondria are a primary source of intracellular ROS, particularly the superoxide anion (O₂⁻), which is a byproduct of the electron transport chain during oxidative phosphorylation. nih.govnih.gov The assessment of mitochondrial superoxide production is crucial for understanding cellular metabolism, as well as the pathogenesis of numerous diseases linked to mitochondrial dysfunction.

Enzyme Activity Profiling Using this compound as a Fluorogenic Substrate

This compound's utility extends to the profiling of enzyme activity, particularly for enzymes that catalyze oxidative reactions. In these assays, the non-fluorescent DHTM Ros acts as a substrate, and its oxidation to the fluorescent tetramethylrosamine is a measure of the enzyme's catalytic activity. medchemexpress.commedchemexpress.com This fluorogenic approach offers high sensitivity and allows for continuous monitoring of enzyme kinetics. mdpi.com

Peroxidase Activity Measurement in Biological Systems

Peroxidases are a large family of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide and other peroxides. nih.gov They play critical roles in numerous biological processes, including antioxidant defense and immune responses. This compound is a well-established fluorogenic substrate for peroxidases, such as horseradish peroxidase (HRP). medchemexpress.com

The principle of the assay is straightforward: in the presence of a peroxidase and its co-substrate (e.g., hydrogen peroxide), DHTM Ros is oxidized, leading to a measurable increase in fluorescence. The rate of fluorescence increase is directly proportional to the peroxidase activity. This method has been used to quantify peroxidase activity in various biological samples and to screen for inhibitors of these enzymes. nih.govuchicago.edu

EnzymeSubstrate(s)Product(s)Detection Method
PeroxidaseThis compound, H₂O₂Tetramethylrosamine, H₂OFluorescence Spectroscopy
Xanthine OxidaseXanthine, O₂Uric acid, SuperoxideColorimetric/Fluorometric
Nitric Oxide SynthaseL-arginine, O₂, NADPHL-citrulline, Nitric Oxide, NADP⁺Fluorescence Imaging

Investigation of Other Oxidoreductase System Activities

Beyond peroxidases, this compound can potentially be used to investigate the activity of other oxidoreductase systems that generate ROS as part of their catalytic cycle. Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from one molecule (the reductant) to another (the oxidant).

For example, certain oxidoreductase systems, like some Rieske oxygenases, are involved in complex oxidation reactions. nih.gov While direct use of DHTM Ros as a primary substrate for these enzymes may not always be feasible, it can be employed in coupled enzyme assays. In such a setup, the product of the primary enzyme reaction, or a byproduct like hydrogen peroxide, can then be used by a secondary enzyme (like a peroxidase) to oxidize DHTM Ros, providing an indirect measure of the primary enzyme's activity. biorxiv.org This approach expands the applicability of DHTM Ros to a wider range of enzyme systems.

Cellular Compartment-Specific Probing and Imaging

This compound is a fluorogenic compound that has proven to be a valuable tool in advanced spectroscopic and imaging research for probing specific cellular compartments and processes. As a reduced and colorless precursor, it can readily permeate live cells. thermofisher.combio-review.com Once inside, it is oxidized to its fluorescent form, tetramethylrosamine, a member of the xanthene class of dyes known for their fluorescent properties. bio-review.comontosight.ai This oxidation-dependent fluorescence allows for the real-time visualization of specific biochemical activities within distinct subcellular environments.

Mitochondrial Staining and Dynamics Studies

This compound serves as an effective probe for labeling mitochondria in living cells. thermofisher.combio-review.com Its utility stems from its chemical properties: the non-fluorescent dihydrorhodamine form passively crosses the plasma membrane and enters cellular compartments. thermofisher.com Within the oxidative environment of active mitochondria, it is converted into the fluorescent product tetramethylrosamine. thermofisher.combio-review.com The accumulation of this charged, fluorescent molecule is largely driven by the mitochondrial membrane potential (ΔΨm), an essential indicator of mitochondrial health and function. smolecule.comresearchgate.net

Conventional mitochondrial stains like tetramethylrosamine are readily sequestered by functioning mitochondria but are washed out if the membrane potential is lost. thermofisher.com The use of its dihydro precursor allows for the study of the oxidative processes that lead to this accumulation. The intensity of the resulting fluorescence can be correlated with mitochondrial activity, specifically oxidative phosphorylation. researchgate.net This makes the probe a useful tool for dynamic and quantitative measurements in situ, enabling researchers to monitor mitochondrial health, activity, and responses to various stimuli. smolecule.comthermofisher.com While the oxidation can sometimes occur in other organelles, its primary accumulation in mitochondria makes it a key reagent for studying their dynamics. thermofisher.combio-review.com

Table 1: Properties of this compound as a Mitochondrial Probe

Property Description Research Application
Form Reduced, colorless, cell-permeant precursor (dihydro form). thermofisher.combio-review.com Allows for loading into live cells with minimal initial fluorescence. thermofisher.com
Activation Oxidized within the cell to the fluorescent product, tetramethylrosamine. thermofisher.combio-review.com Enables the study of oxidative processes within cellular compartments. thermofisher.com
Accumulation The fluorescent product accumulates in active mitochondria. thermofisher.comsmolecule.com Serves as a marker for mitochondrial localization and function. smolecule.com

| Dependence | Accumulation is dependent on the mitochondrial membrane potential. smolecule.comresearchgate.net | Allows for the assessment of mitochondrial health and energetic state. thermofisher.comnih.gov |

Visualization of Phagocytic Vacuole Formation and Processing

The fluorogenic nature of this compound makes it particularly suitable for studying the oxidative burst associated with phagocytosis. It has been characterized as a long-wavelength, fluorogenic substrate for peroxidase, an enzyme highly active in phagocytes like neutrophils. umich.eduresearchgate.netmedchemexpress.com When a phagocyte engulfs a pathogen or foreign particle, it triggers a rapid production of reactive oxygen species (ROS) within the newly formed phagocytic vacuole, a process mediated by enzymes such as myeloperoxidase.

Research has utilized this compound to visualize this oxidative activity in real time. In one key study, the probe was used to monitor a migrating neutrophil. thermofisher.com The study revealed that the oxidative activity, indicated by the bright orange fluorescence of oxidized this compound, occurred in an oscillatory pattern. thermofisher.com This demonstrated that the proteolytic and oxidative activities of the neutrophil were not simultaneous but occurred in alternating phases. thermofisher.com Such applications provide critical insights into the complex sequence of events involved in pathogen processing and the functional dynamics of phagocytic cells.

Table 2: Research Findings on this compound in Neutrophil Imaging

Subject Method Finding Significance
Migrating Neutrophil Gelatin matrix containing this compound and a self-quenched BSA conjugate (for proteolysis). thermofisher.com The probe fluoresced bright orange upon oxidation by the neutrophil. thermofisher.com Demonstrates the probe's utility as a substrate for peroxidase activity in phagocytes. thermofisher.com

| Cellular Activity | Live imaging of neutrophil migration and activity. thermofisher.com | Fluorescence (oxidative activity) occurred in alternating bands with proteolysis. thermofisher.com | Revealed that oxidative and proteolytic activities are oscillatory and out of phase. thermofisher.com |

Analysis of Extracellular Matrix Assembly and Modification (e.g., Hatching Envelopes)

This compound has been employed to investigate the biochemical processes involved in the assembly and modification of specialized extracellular matrices, such as the hatching envelope (HE) of marine invertebrate eggs. The formation of the HE often involves a "hardening" process driven by the cross-linking of structural proteins, a reaction catalyzed by ovoperoxidases.

In studies on the eggs of the marine shrimp Sicyonia ingentis, this compound was used as an oxidase-sensitive fluorescent dye to monitor this process. archive.org The research showed that the dye supravitally stained the egg cortex at the time of initial HE formation. archive.org Subsequently, the newly formed HE itself became fluorescent, indicating significant oxidative activity. archive.org This fluorescence persisted for a specific duration post-spawning before fading, tracking the timeline of the hardening process. archive.org Furthermore, the staining was effectively prevented by treating the eggs with peroxidase inhibitors, confirming that the fluorescence was a direct result of peroxidase-mediated oxidation during the assembly of this critical extracellular structure. archive.org This application highlights the probe's capacity to elucidate the role of oxidative enzymes in the dynamic modification of extracellular matrices.

Table 3: Use of this compound in Hatching Envelope Analysis

Organism/Process Observation Interpretation
Sicyonia ingentis Egg Supravital staining of the egg cortex during initial HE formation. archive.org Localization of oxidative activity at the site of matrix assembly. archive.org
Hatching Envelope (HE) The HE fluoresced from the time of elevation until 60-70 minutes post-spawn. archive.org Visualization of the time course of peroxidase-driven hardening of the matrix. archive.org

| Inhibitor Treatment | Peroxidase inhibitors prevented the fluorescence of the HE. archive.org | Confirmed that the observed fluorescence was due to peroxidase activity. archive.org |

Advanced Methodological Frameworks Utilizing Dihydrotetramethylrosamine

Fluorescence Microscopy Techniques

Fluorescence microscopy is a fundamental tool for visualizing cellular structures and processes with high specificity. vivascope.comabcam.com When used with probes like Dihydrotetramethylrosamine, it allows for the direct observation of oxidative events within cells and tissues. thermofisher.comthermofisher.com

Confocal Laser Scanning Microscopy (CLSM) is an optical imaging technique that provides high-resolution images with depth selectivity. mdpi.comwikipedia.org By using a spatial pinhole to eliminate out-of-focus light, CLSM enables the creation of detailed, three-dimensional reconstructions of cellular structures, a process known as optical sectioning. wikipedia.orgnih.gov

In the context of this compound, CLSM is invaluable for determining the precise subcellular locations of oxidative activity. Once inside the cell, the nonfluorescent this compound is oxidized into the fluorescent product, tetramethylrosamine. thermofisher.compnas.org CLSM can then capture high-resolution images of this fluorescence, pinpointing its origin. Research has shown that while the oxidized product can accumulate in mitochondria, oxidation may also occur in other organelles or the cytoplasm. thermofisher.comresearchgate.net This capability allows investigators to study the spatial organization of redox signaling and identify specific organelles involved in reactive oxygen species (ROS) production under various physiological or pathological conditions. thermofisher.comchemetrix.co.za The high resolution of CLSM, which can be enhanced with modern techniques to overcome the diffraction limit of light, provides unparalleled detail in these localization studies. mdpi.com

Epifluorescence microscopy, also known as wide-field fluorescence microscopy, illuminates the entire specimen at once, making it well-suited for observing dynamic cellular activities in real-time and for studying large populations of cells. microbenotes.comfluorofinder.com This technique offers excellent temporal resolution, allowing for the rapid capture of images across a large field of view. licorbio.com

Time-lapse imaging is a powerful method for analyzing the kinetics of cellular processes by capturing a sequence of images at specific intervals. nih.gov This approach transforms static snapshots into a dynamic view of cellular function, enabling the measurement and analysis of rates and temporal relationships between different events. nih.gov

This compound is an ideal probe for kinetic studies of oxidative stress. High-speed microscopy and microspectrophotometry have been used to monitor both the autofluorescence of NAD(P)H and the fluorescence from oxidized this compound (H2TMRos). pnas.orgresearchgate.net These studies revealed that traveling waves of NAD(P)H within neutrophils are followed rapidly by a spatially and temporally correlated burst of this compound oxidation at the cell's leading edge. pnas.org This indicates a tight coupling between metabolic substrate delivery and the release of reactive oxygen metabolites. pnas.orgresearchgate.net Such experiments, which measure fluorescence changes over milliseconds to minutes, provide critical kinetic data on how cells regulate oxidative bursts in both space and time.

Epifluorescence Microscopy for Dynamic Processes and Population Studies

Flow Cytometry for Multiparametric Cellular Redox Analysis

Flow cytometry is a high-throughput technique that measures the physical and chemical characteristics of individual cells as they pass one-by-one through a laser beam. researchgate.net When cells are labeled with a fluorescent probe, the instrument can quantify the fluorescence intensity from thousands of cells per second, providing statistically robust data on cellular populations.

This compound is employed in flow cytometry as a sensitive indicator of the intracellular redox state. nih.gov The colorless probe passively enters cells and is oxidized to its fluorescent form, with the intensity of fluorescence being proportional to the level of intracellular oxidative activity. nih.govbiodiscover.com This allows researchers to analyze and sort cell populations based on their redox status.

A key study on glial precursor cells demonstrated this application. nih.gov Cells were treated with various signaling molecules known to influence self-renewal and differentiation, then labeled with this compound and analyzed by flow cytometry. The results showed that factors promoting self-renewal, such as bFGF, led to a more reduced intracellular environment (lower fluorescence), while factors promoting differentiation, like thyroid hormone (TH), caused a more oxidized state (higher fluorescence). nih.gov

Table 1. Modulation of Intracellular Redox State by Signaling Molecules in Glial Precursor Cells. Data adapted from research findings where cells were treated for 18 hours, labeled with this compound (Rosamine), and analyzed by flow cytometry. nih.gov
Signaling FactorEffect on Cell FateNormalized Mean Fluorescence vs. Control (%)Inferred Intracellular Redox State
NT-3Promotes Self-Renewal-29%More Reduced
bFGFPromotes Self-Renewal-23%More Reduced
THPromotes DifferentiationIncreasedMore Oxidized
BMP-4Promotes DifferentiationIncreasedMore Oxidized

Spectroscopic Characterization of this compound and its Oxidation Products

Spectroscopy is a fundamental analytical technique used to measure the interaction between matter and electromagnetic radiation. researchgate.net It is widely used to identify and quantify chemical substances by analyzing their absorption, emission, or scattering of light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. pressbooks.pub This technique is particularly useful for studying molecules with conjugated pi systems, as the electronic transitions in these systems correspond to the energy of UV or visible photons. pressbooks.publibretexts.org According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making UV-Vis spectroscopy a powerful quantitative tool. dvikan.no

The oxidation of this compound to tetramethylrosamine can be effectively monitored using UV-Vis spectroscopy. The reduced form, this compound, is colorless and has a distinct absorption spectrum from its oxidized, colored product. The oxidation process restores the extended conjugated pi system of the rhodamine core, leading to a significant change in the absorption spectrum, typically the appearance of a strong absorbance peak in the visible region. libretexts.orgnih.gov

By monitoring the change in absorbance at the wavelength of maximum absorbance (λ_max) for the oxidized product, one can directly follow the progress of the reaction over time. This allows for the determination of reaction kinetics, such as the rate of oxidation under different conditions (e.g., in the presence of various reactive oxygen species or enzymatic catalysts). dvikan.no This approach is crucial for characterizing the probe's reactivity and for developing quantitative assays based on its oxidative conversion.

Table 2. Illustrative UV-Visible Absorption Data for Monitoring this compound Oxidation. This hypothetical data represents a typical kinetic experiment where the formation of the colored, oxidized product is monitored over time.
Time (seconds)Absorbance at Product λ_maxCalculated Concentration of Oxidized Product (μM)
00.005~0.0
300.1502.5
600.2854.8
900.3906.5
1200.4657.8
1800.5509.2

Fluorescence Emission Spectroscopy for Signal Detection and Quantification

Fluorescence emission spectroscopy is a powerful analytical technique used to measure the fluorescence emitted from a sample. horiba.com The process involves exciting a molecule with a specific wavelength of light, causing it to move to a higher electronic state. As it returns to its ground state, it emits light at a longer wavelength, and this emitted light is known as fluorescence. evidentscientific.com The intensity and wavelength of the emitted fluorescence provide both qualitative and quantitative information about the analyte. horiba.com

This compound (H₂TMRos) is a non-fluorescent compound that serves as an excellent fluorogenic substrate. medchemexpress.com Its utility in fluorescence spectroscopy stems from its ability to be oxidized into a highly fluorescent product, tetramethylrosamine (TMRos). nih.gov This transformation allows for the sensitive detection and quantification of oxidative processes and the activity of certain enzymes, such as peroxidase. medchemexpress.com

A primary application of this method is the detection of reactive oxygen species (ROS) in biological systems. nih.gov For instance, in studies involving neutrophils, H₂TMRos is used in a gel matrix surrounding the cells. As the neutrophils produce ROS, the H₂TMRos is oxidized to TMRos, generating a fluorescent signal that is directly proportional to the amount of ROS produced. nih.gov The resulting TMRos fluorescence is typically excited at a wavelength of approximately 540 nm, with its emission peak detected around 590 nm. nih.govmedchemexpress.com

The quantification of the signal is achieved by measuring the fluorescence intensity over time using a detector like a photomultiplier tube (PMT). nih.gov This allows researchers to monitor the dynamics of ROS production, revealing patterns such as discrete bursts of activity. nih.gov Furthermore, chemically modified versions of the compound, such as 2,3,4,5,6-pentafluoro-dihydrotetramethylrosamine (PF-H₂TMRos), have been developed to act as redox indicators for specific cellular compartments, like monitoring ROS generation within lysosomes. jst.go.jp

Table 1: Applications of this compound in Fluorescence Spectroscopy

Compound/DerivativeApplicationExcitation λ (nm)Emission λ (nm)Target AnalyteBiological Context
This compound (H₂TMRos)Fluorogenic Substrate~540 (for TMRos)~590 (for TMRos)Reactive Oxygen Species (ROS)Pericellular space of neutrophils
2,3,4,5,6-pentafluoro-dihydrotetramethylrosamine (PF-H₂TMRos)Redox Indicator543Not specifiedReactive Oxygen Species (ROS)Lysosomes

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin-Labeled Derivatives

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique designed specifically for studying chemical species that possess unpaired electrons. libretexts.orgwikipedia.org The fundamental principle is analogous to Nuclear Magnetic Resonance (NMR), but EPR excites electron spins rather than the spins of atomic nuclei. wikipedia.org This makes it an indispensable tool for investigating organic radicals, transition metal complexes, and other paramagnetic species. nih.gov

Most biological molecules, including this compound, are not radicals and thus lack the unpaired electrons necessary for EPR detection. moleculardimensions.com To overcome this, a methodology known as Site-Directed Spin Labeling (SDSL) is employed. mdpi.comnih.gov This powerful technique involves covalently attaching a stable paramagnetic molecule, or "spin label," to a specific site on the molecule of interest. uni-osnabrueck.de The spin label then acts as a reporter, providing information about the structure, dynamics, and environment of the labeled site via EPR spectroscopy. nih.gov

The most widely used class of spin labels are nitroxide radicals, where the unpaired electron is localized in an N-O bond, often stabilized within a heterocyclic ring structure. uni-osnabrueck.de These labels are chemically robust and can be synthesized with various reactive functional groups (e.g., methanethiosulfonate, maleimide, iodoacetamide) that allow for specific attachment to amino acid residues like cysteine in proteins. nih.govuni-osnabrueck.de

While direct applications of spin-labeled this compound in published literature are not common, it is theoretically possible to create such derivatives. A synthetic strategy would involve chemically modifying the this compound structure to include a nitroxide moiety with a suitable reactive group. This would create a novel probe combining the core structure of tetramethylrosamine with the paramagnetic properties required for EPR analysis. Such a spin-labeled derivative could then be used to study interactions and conformational changes in biomolecular systems, with the EPR spectrum of the nitroxide label being sensitive to its mobility, polarity of its environment, and distances to other paramagnetic centers. mdpi.com

Table 2: Examples of Common Nitroxide Spin Labels for EPR Spectroscopy

Spin LabelFull NameReactive GroupTarget Residue(s)
MTSL(1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) MethanethiosulfonateMethanethiosulfonateCysteine
3-Maleimido-PROXYL3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxyMaleimideCysteine
IAP3-(2-Iodoacetamido)-PROXYLIodoacetamideCysteine, Histidine

Theoretical and Computational Investigations of Dihydrotetramethylrosamine

Quantum Chemical Calculations of Electronic States and Redox Potentials

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules like Dihydrotetramethylrosamine. rsc.org These computational methods, which include approaches like Density Functional Theory (DFT) and Hartree-Fock (HF), allow for the detailed prediction of molecular properties that are key to the compound's function as a fluorogenic probe. researchgate.netqulacs.org Specifically, these calculations can elucidate the electronic states and redox potentials that govern its conversion to the fluorescent Tetramethylrosamine.

The primary focus of such calculations for this compound is on its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron (its oxidation potential), while the LUMO energy relates to its ability to accept an electron. For this compound, its role as a substrate that undergoes oxidation means its HOMO energy is of particular importance. mdpi.com The oxidation process involves the removal of electrons, a process initiated by an oxidizing agent. The ease with which this occurs is directly related to the molecule's redox potential.

DFT methods, such as B3LYP and ωB97XD, are commonly employed to calculate these properties. mdpi.com By solving the quantum mechanical equations that describe the electron distribution in the molecule, these methods can predict the energies of the HOMO and LUMO. acs.org The energy difference between these orbitals (the HOMO-LUMO gap) is also crucial, as it relates to the wavelength of light the molecule can absorb. mdpi.com In the case of this compound, its non-fluorescent nature suggests a different electronic structure compared to its highly fluorescent, oxidized product, Tetramethylrosamine.

Calculations can also be used to predict the standard redox potential (E°) of the this compound/Tetramethylrosamine couple. This value quantifies the thermodynamic driving force for the oxidation reaction. d-nb.info Theoretical calculations of redox potentials often show a good linear correlation with experimental values determined through techniques like cyclic voltammetry. mdpi.comacs.org These computational predictions are invaluable for understanding how easily this compound is oxidized by various reactive oxygen species (ROS) in biological systems.

Calculated PropertyMethodBasis SetPredicted Value (eV)Significance
HOMO Energy DFT (B3LYP)6-311++G -5.25Relates to ionization potential and ease of oxidation.
LUMO Energy DFT (B3LYP)6-311++G-1.10Relates to electron affinity and susceptibility to reduction.
HOMO-LUMO Gap DFT (B3LYP)6-311++G**4.15Correlates with electronic transition energy.
Redox Potential (vs. SHE) Solvation Model (PCM)-+0.7 VIndicates thermodynamic feasibility of oxidation.

Note: The values in this table are representative examples derived from typical DFT calculations for similar dye molecules and are intended for illustrative purposes. They demonstrate the type of data generated through quantum chemical calculations.

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

To understand how this compound functions as a fluorogenic substrate for enzymes like peroxidases, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. nih.gov These techniques provide atomic-level insights into the binding process and the specific interactions that position the substrate within the enzyme's active site for efficient catalysis. nih.govdovepress.com

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, this compound) when bound to a second (the receptor, a peroxidase enzyme). nih.govyoutube.com The primary goal of docking is to identify the most stable binding pose, which is typically the one with the lowest binding free energy. This process involves sampling a large number of possible orientations and conformations of the ligand within the enzyme's active site. The results can reveal key amino acid residues that interact with the substrate through hydrogen bonds, hydrophobic interactions, or electrostatic forces. nih.gov For this compound, docking simulations can show how it fits into the peroxidase active site, positioning it near the heme cofactor where oxidation occurs. irb.hr

Molecular Dynamics (MD) Simulations build upon the static picture provided by docking. MD simulations model the movement of every atom in the enzyme-substrate complex over time, providing a dynamic view of the interaction. irbbarcelona.orgnih.gov Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode. It tracks the trajectories of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes in both the substrate and the enzyme. dovepress.com These simulations can confirm whether the key interactions predicted by docking are maintained over time and can reveal the role of water molecules in mediating the binding. irb.hr For the this compound-peroxidase complex, MD simulations can show how the active site accommodates the substrate and maintains a conformation conducive to the subsequent oxidation reaction. nih.gov

Interaction TypeKey Amino Acid Residues (Example)Distance (Å)Role in Binding and Catalysis
Hydrogen Bond His42, Arg382.8 - 3.5Orients the substrate near the catalytic heme group.
Hydrophobic (π-π stacking) Phe41, Phe1423.5 - 4.5Stabilizes the xanthene ring structure in the active site.
Electrostatic Asp2353.0 - 4.0Guides the positively charged substrate into the binding pocket.
van der Waals Pro139, Gly69> 3.5Provides shape complementarity and non-specific stabilization.

Note: The residues and distances are hypothetical examples illustrating the typical interactions identified in docking and MD studies of peroxidase-substrate complexes.

Mechanistic Simulations of this compound Oxidation Pathways

The conversion of non-fluorescent this compound to the brightly fluorescent Tetramethylrosamine is an oxidation reaction. nih.govru.nl This process is often catalyzed by peroxidase enzymes in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). csic.es Mechanistic simulations, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are powerful tools for investigating the step-by-step pathway of this chemical transformation at an atomic level. researchgate.netmdpi.comrsc.org

In a QM/MM simulation, the part of the system where the chemical reaction occurs (the QM region) is treated with high-level quantum mechanics, while the surrounding protein and solvent environment (the MM region) is treated with more computationally efficient classical molecular mechanics. researchgate.net For the oxidation of this compound, the QM region would typically include the substrate itself, the heme cofactor of the peroxidase (specifically, the reactive Compound I intermediate), and the side chains of key amino acid residues. csic.esmdpi.com

These simulations can map out the entire reaction coordinate, from the binding of the substrate to the release of the product. Key stages that can be investigated include:

Electron Transfer: The initial step involves the transfer of an electron from the this compound to the oxidized heme cofactor (Compound I) of the peroxidase. researchgate.net QM/MM simulations can calculate the activation energy for this step and identify the pathway of electron transfer. csic.esresearchgate.net

Radical Intermediate Formation: The one-electron oxidation of this compound results in a radical cation intermediate. The simulations can characterize the structure and spin density distribution of this transient species.

Role of Active Site Residues: Simulations can clarify the role of specific amino acids, such as a distal histidine, in facilitating proton transfer and stabilizing transition states during the reaction. researchgate.net

By charting the potential energy surface of the reaction, these computational studies provide a detailed kinetic and thermodynamic profile of the oxidation pathway, offering insights that are often inaccessible through experimental methods alone. rsc.orgresearchgate.net

Reaction StageComputational MethodKey Findings
1. Substrate Binding Molecular Docking & MDIdentification of binding pose and key stabilizing residues in the peroxidase active site.
2. First Electron Transfer QM/MM (DFT)Calculation of the activation energy barrier for transfer from substrate to the heme Compound I.
3. Radical Cation Intermediate QM/MM Geometry OptimizationCharacterization of the geometry and spin density of the transient radical species.
4. Second Oxidation/Proton Transfer QM/MM Transition State SearchIdentification of the transition state for the formation of the final product; determination of the rate-limiting step.
5. Product Release Steered MD SimulationEstimation of the energy required for the fluorescent product (Tetramethylrosamine) to exit the active site.

Emerging Research Frontiers and Future Perspectives

Development of Novel Dihydrotetramethylrosamine-Based Biosensors and Chemo-Sensors

This compound serves as a fluorogenic substrate for peroxidases, becoming fluorescent upon oxidation to tetramethylrosamine chloride. researchgate.net This property is the cornerstone of its application in novel biosensors and chemosensors designed to detect reactive oxygen species (ROS) and other analytes involved in oxidative processes.

The fundamental principle behind these sensors is the oxidation-induced fluorescence of the this compound core. In its reduced, non-fluorescent state, the molecule can be introduced into a biological or chemical system. The presence of specific oxidants or enzymes, such as horseradish peroxidase (HRP), triggers its conversion to the highly fluorescent tetramethylrosamine. researchgate.net This "turn-on" fluorescent response allows for the sensitive detection of enzymatic activity or the presence of oxidizing agents.

Recent research has focused on enhancing the specificity and sensitivity of these sensors. One strategy involves conjugating this compound to specific targeting moieties, enabling its accumulation in particular cellular compartments or its interaction with specific biomolecules. For instance, its derivative, 2,3,4,5,6-pentafluorothis compound (PF-H2TMRos), also known as RedoxSensor CC-1, is used to monitor ROS generation within lysosomes. jst.go.jp

The development of chemosensors based on the this compound scaffold extends to the detection of various metal ions and other small molecules through carefully designed chemical modifications. These sensors often operate via mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the binding of an analyte modulates the fluorescent properties of the molecule. researchgate.net The design of such chemosensors allows for naked-eye detection in some cases, simplifying the analytical process. medchemexpress.com

Table 1: Examples of this compound-Based Sensing Applications

Sensor TypeAnalyte/Process DetectedPrinciple of DetectionReference
Biosensor Peroxidase activityEnzymatic oxidation to fluorescent product researchgate.net
Chemosensor Reactive Oxygen Species (ROS)Oxidation to fluorescent product jst.go.jpacs.org
Chemosensor pHModulation of fluorescent properties researchgate.net
Chemosensor Metal IonsAnalyte binding inducing a fluorescent change jcet.eu

Integration of this compound with Nucleic Acid Aptamer Technology for Advanced Diagnostics

Nucleic acid aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. researchgate.netresearchgate.net The integration of this compound with aptamer technology represents a significant leap forward in the development of sophisticated diagnostic tools.

A key breakthrough in this area was the in vitro selection of a guanosine-quartet-containing DNA aptamer that not only binds to the related molecule, sulforhodamine B, but also catalyzes the oxidation of this compound. limes-institut-bonn.de This catalytic activity, although modest, demonstrates the potential of using aptamers to create "aptazymes" that can generate a fluorescent signal from a non-fluorescent precursor like this compound in the presence of a target. researchgate.netlimes-institut-bonn.de

This concept forms the basis for developing highly specific diagnostic assays. In such a system, the aptamer can be designed to bind to a specific disease biomarker. This binding event could then trigger a conformational change in the aptamer that activates its catalytic ability to oxidize this compound, leading to a measurable fluorescent signal. This approach offers a sensitive and specific method for detecting a wide range of targets, from small molecules to proteins and even whole cells. mdpi.com

The advantages of aptamer-based sensors include their high stability, ease of synthesis and modification, and lower cost compared to traditional antibody-based assays. nih.govacs.org The combination of the specific recognition capabilities of aptamers with the signal amplification potential of the this compound-tetramethylrosamine system paves the way for the next generation of point-of-care diagnostic devices. acs.orgnih.gov

Exploration of this compound in New Biological Models and Pathophysiological Contexts

The utility of this compound and its derivatives as probes for oxidative stress has led to their application in a diverse range of biological models and studies of various disease states. These tools are providing valuable insights into the role of reactive oxygen species in complex pathophysiological processes.

In the field of neurodegenerative diseases, a derivative of this compound has been employed to study the intracellular oxidative damage caused by amyloid-beta 42 (Aβ42), a peptide implicated in Alzheimer's disease. jst.go.jp Using a redox-sensitive probe based on the this compound scaffold, researchers were able to monitor the generation of ROS within lysosomes of neuronal cells exposed to Aβ42, linking this oxidative stress to lysosomal membrane permeabilization and subsequent cell death. jst.go.jp

The study of inflammatory conditions has also benefited from these fluorescent probes. In models of nasal allergy and chronic rhinosinusitis, this compound has been used to detect the release of ROS from neutrophils, providing a means to investigate the cellular mechanisms underlying these conditions. researchgate.netmdpi.com These studies have helped to elucidate how factors like elevated glucose can exacerbate oxidant production by immune cells.

Furthermore, this compound has found application in developmental biology. For example, it has been used as an oxidase-sensitive dye to study the hardening of the hatching envelope in the eggs of penaeoid shrimp. uchicago.edualamy.com The fluorescence of the oxidized product allows for the visualization of oxidase activity, which is crucial for the proper formation of this protective barrier for the developing embryo. uchicago.edu

Table 2: Application of this compound in Biological Models

Biological Model/ContextPhenomenon StudiedKey FindingReference
SH-SY5Y Neuroblastoma Cells Alzheimer's Disease PathogenesisAβ42 induces ROS generation in lysosomes, leading to cell death. jst.go.jp
Human Neutrophils Nasal Allergy and Chronic RhinosinusitisMonitoring of ROS production in response to inflammatory stimuli. researchgate.netmdpi.com
Penaeoid Shrimp Eggs Developmental BiologyVisualization of oxidase activity during the hardening of the hatching envelope. uchicago.edualamy.com

Advanced Chemical Biology Tool Development Based on this compound Scaffolds

The this compound structure serves as a "privileged scaffold" in the context of chemical biology, meaning its core structure can be systematically modified to create a diverse library of molecules with various biological activities. nih.gov This approach is a cornerstone of modern drug discovery and the development of sophisticated research tools. biosolveit.denih.gov

Researchers are leveraging the this compound scaffold to create novel fluorescent probes with tailored properties. By introducing different functional groups, the excitation and emission wavelengths, quantum yield, and photostability of the resulting fluorophores can be fine-tuned for specific applications, such as multiplex imaging with other fluorescent markers. The development of such tools is crucial for studying complex biological processes where multiple events need to be monitored simultaneously. gesundheitsindustrie-bw.de

Beyond fluorescent probes, the this compound scaffold can be incorporated into more complex molecular architectures. For example, it can be conjugated to ligands that target specific proteins or cellular structures, enabling the targeted delivery of a fluorescent reporter or a molecule with a specific biological activity. This strategy is being explored for creating tools to study receptor pharmacology and for the development of targeted therapeutics. nih.govnih.gov

The concept of "scaffold hopping," where the core structure of a known active molecule is replaced with a different one while maintaining its key functional features, is also applicable. biosolveit.de The this compound scaffold, with its inherent fluorescence and redox properties, offers an attractive alternative for designing new classes of probes and potential therapeutic agents. The ultimate goal is to generate novel compounds with desirable pharmacological or reporting properties for a wide range of applications in basic research and medicine. nih.govresearchgate.net

Q & A

Q. What is the role of dihydrotetramethylrosamine as a fluorogenic substrate in enzymatic assays?

this compound is a non-fluorescent compound that undergoes oxidation to form the fluorescent product tetramethylrosamine. This transformation is catalyzed by peroxidases or catalytic DNA aptamers, enabling its use in detecting enzymatic activity (e.g., peroxidase assays) or monitoring reactive oxygen species (ROS) in live cells . For methodological application, researchers can incubate the substrate with target enzymes or cellular systems under controlled conditions (e.g., pH 7.4 buffer, 37°C), then measure fluorescence intensity using a microplate reader or fluorescence microscopy.

Q. How is this compound utilized in mitochondrial staining protocols?

this compound is reduced to a non-fluorescent state, which permeates live cells and accumulates in mitochondria. Upon oxidation (e.g., by ROS or mitochondrial enzymes), it converts to fluorescent tetramethylrosamine, enabling mitochondrial tracking. However, oxidation may also occur in other organelles, requiring validation with mitochondrial-specific markers (e.g., MitoTracker co-staining) . Standard protocols involve loading cells with 100–500 nM this compound for 15–30 minutes, followed by washing and imaging under fluorescence.

Advanced Research Questions

Q. How can researchers address contradictory data when this compound oxidation occurs in non-mitochondrial compartments?

Contradictions in subcellular localization data arise due to non-specific oxidation in lysosomes or peroxisomes. To mitigate this:

  • Co-localization studies : Use organelle-specific dyes (e.g., LysoTracker for lysosomes) to confirm mitochondrial specificity .
  • Inhibitor controls : Treat cells with mitochondrial uncouplers (e.g., CCCP) to verify fluorescence loss in mitochondria.
  • Quantitative analysis : Employ ratiometric imaging or flow cytometry to distinguish mitochondrial vs. non-mitochondrial signals .

Q. What experimental design considerations are critical for optimizing this compound-based ROS detection in heterogeneous cell populations?

Heterogeneous cell types (e.g., primary vs. immortalized cells) exhibit varying ROS levels and mitochondrial activity. Key considerations include:

  • Dose-response calibration : Titrate this compound concentrations (50–1000 nM) to avoid saturation or background noise.
  • Time-course experiments : Monitor fluorescence over 1–24 hours to capture dynamic ROS changes.
  • Normalization : Use housekeeping dyes (e.g., Hoechst 33342 for nuclei) to standardize fluorescence intensity across cell types .

Q. How can this compound be integrated with advanced techniques like flow cytometry or super-resolution microscopy?

  • Flow cytometry : Combine this compound with cell surface markers (e.g., CD45 for immune cells) to analyze ROS levels in specific subpopulations. Use viability dyes (e.g., propidium iodide) to exclude dead cells .
  • Super-resolution microscopy : Pair with mitochondrial structural proteins (e.g., Tom20 antibodies) to resolve sub-mitochondrial ROS hotspots. Optimize fixation protocols to retain fluorescence without quenching .

Q. What are the limitations of this compound in detecting specific ROS species, and how can these be addressed?

this compound primarily detects hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH) but is less sensitive to superoxide (O₂•⁻). To overcome this:

  • Complementary probes : Use MitoSOX Red for superoxide detection alongside this compound.
  • Pharmacological modulation : Treat cells with ROS scavengers (e.g., NAC for H₂O₂) to confirm specificity .
  • Mass spectrometry : Validate ROS species via metabolomic profiling of oxidation byproducts .

Methodological Guidance

Q. How should researchers validate this compound fluorescence signals in low-oxygen environments (e.g., hypoxic tumors)?

Hypoxia alters mitochondrial activity and ROS production. Validation steps include:

  • Hypoxia chambers : Replicate low-oxygen conditions (1–5% O₂) during staining.
  • Positive controls : Treat cells with rotenone (a Complex I inhibitor) to induce ROS under hypoxia.
  • Calibration curves : Generate fluorescence-intensity-to-ROS correlations using H₂O₂-spiked samples .

Q. What statistical approaches are recommended for analyzing time-lapse this compound imaging data?

  • Time-series analysis : Use mixed-effects models to account for intra-cell variability.
  • Thresholding : Apply background subtraction algorithms (e.g., rolling-ball in ImageJ) to isolate mitochondrial signals.
  • Machine learning : Train U-Net models to segment and quantify fluorescence in high-throughput datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.